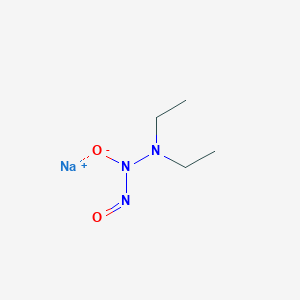

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt involves the reaction of diethylamine with nitric oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound is often obtained as a crystalline white solid with a melting point of 45°C . Industrial production methods involve the careful handling of reagents and maintaining specific reaction conditions to achieve high purity and yield .

Análisis De Reacciones Químicas

Decomposition and Nitric Oxide Release

DEA NONOate undergoes pH-dependent hydrolysis in aqueous solutions to release NO and diethylamine. This reaction follows first-order kinetics and is critical for its biological applications .

Reaction Mechanism :

Key Characteristics :

| Parameter | Value/Condition | Source |

|---|---|---|

| Half-life (pH 7.4) | ~2 minutes | |

| NO Release Rate | 0.74 µM·min⁻¹ (10 µM solution) | |

| Temperature Stability | Stable at -20°C; degrades at RT |

Redox Reactions

DEA NONOate participates in redox processes due to its nitroso (NO) group, acting as both an oxidizing and reducing agent under specific conditions.

Oxidation

In the presence of strong oxidizers (e.g., hydrogen peroxide), the compound forms nitrogen oxides:

This reaction is utilized in synthetic chemistry to generate nitrite intermediates .

Reduction

Reducing agents (e.g., sodium borohydride) convert DEA NONOate to diethylamine and hydroxylamine derivatives :

Substitution Reactions

The nitroso group undergoes substitution with nucleophiles, such as amines or thiols. A notable example is its reaction with aromatic amines to form diazonium salts :

Deamination Example :

Key Findings :

-

DEA NONOate-induced deamination quenches fluorescence in fluorophores like ANI derivatives, enabling NO detection (LOD: 0.5–2 µM) .

-

Substitution reactions are accelerated in aerated solutions due to nitrosating species (e.g., N₂O₃) .

Biochemical Interactions

DEA NONOate’s NO release modulates enzymatic activity and metal binding in biological systems:

ADP-Ribosylation

NO from DEA NONOate stimulates ADP-ribosylation of cytosolic proteins (e.g., p39 in macrophages), altering cellular signaling :

| Protein Target | Molecular Weight | EC₅₀ for NO |

|---|---|---|

| p39 | 39 kDa | 80 µM |

Metal Ion Displacement

NO displaces cadmium (Cd) from metallothionein (MT), enhancing Cd toxicity :

| System | Effect of DEA NONOate |

|---|---|

| Cd-MT Complex | 29–38% Cd release |

| c-myc Expression | 2–3-fold reduction |

Comparative Reactivity with Other NO Donors

| Compound | NO Release Rate | Stability | Key Applications |

|---|---|---|---|

| DEA NONOate | Fast (t₁/₂ = 2 min) | Moderate | Cell signaling studies |

| Sodium Nitroprusside | Slow (pH-dependent) | Light-sensitive | Vasodilation assays |

| S-Nitrosoglutathione | Sustained | Thermolabile | Neurological research |

Case Studies

Aplicaciones Científicas De Investigación

Chemistry

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine serves as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in:

- Oxidation Reactions : Can be oxidized to form different nitrogen oxides.

- Reduction Reactions : Capable of being reduced to produce diethylamine and other nitrogen-containing compounds.

- Substitution Reactions : The nitroso group can be substituted with other functional groups under specific conditions.

Biology

The compound is extensively employed in biological studies due to its role as a nitric oxide donor. Key applications include:

- Nitric Oxide Signaling Pathways : Used to investigate the physiological roles of NO in cellular communication and signaling.

- Vasodilation Studies : Evaluated for its effects on blood vessel relaxation and endothelial function.

Medicine

In the medical field, DEA NONOate is being researched for potential therapeutic effects:

- Cardiovascular Diseases : Investigated for its ability to improve vascular function and reduce hypertension through controlled NO release.

- Pharmacological Synergy : Studies indicate that it may act synergistically with other pharmacological agents, enhancing their efficacy.

Industry

The compound is utilized in the development of materials that release nitric oxide. Its applications include:

- NO-Releasing Materials : Used in creating coatings or devices that can deliver NO for therapeutic purposes.

- Environmental Applications : Potential use in pollution control technologies through NO's role in atmospheric chemistry.

Case Study 1: Cardiovascular Research

A study published in Molecular Neurobiology explored the effects of DEA NONOate on vascular smooth muscle cells, demonstrating significant improvements in endothelial function and vasodilation responses when compared to controls lacking NO donors.

Case Study 2: Pharmacological Interactions

Research highlighted in Journal of Radiation Research examined how DEA NONOate influences the efficacy of other drugs used in cancer treatment by modulating the tumor microenvironment through NO signaling pathways.

Mecanismo De Acción

The primary mechanism of action of 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt involves the controlled release of nitric oxide. This release occurs through the decomposition of the compound in aqueous solutions, leading to the formation of nitric oxide and diethylamine. Nitric oxide then interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparación Con Compuestos Similares

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt is unique due to its specific structure and nitric oxide-releasing properties. Similar compounds include:

Diethylamine NONOate: Another nitric oxide donor with similar applications.

Sodium nitroprusside: A well-known nitric oxide donor used in medical applications.

S-nitrosoglutathione: A naturally occurring nitric oxide donor involved in cellular signaling.

These compounds share the ability to release nitric oxide but differ in their chemical structures and specific applications.

Actividad Biológica

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt, commonly referred to as DEA NONOate, is a chemical compound recognized for its role as a nitric oxide (NO) donor. The compound's unique structure includes a nitroso group and a hydrazine moiety, which contribute to its biological activity. This article explores the biological activities of DEA NONOate, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₄H₁₀N₃NaO₂

- Appearance : White crystalline solid

- Melting Point : Approximately 45 °C

- Solubility : Highly soluble in water (>10 mg/mL)

DEA NONOate functions primarily by releasing nitric oxide in a controlled manner. Nitric oxide serves as a signaling molecule in various physiological processes, including:

- Vasodilation : Relaxation of blood vessels, leading to increased blood flow.

- Cellular Communication : Modulation of neurotransmitter release and hormone secretion.

The release of NO from DEA NONOate can influence numerous cellular pathways, particularly those involving cyclic guanosine monophosphate (cGMP) signaling. Research indicates that NO can inhibit prolactin secretion in pituitary cells through a cGMP-independent mechanism, affecting calcium-dependent signaling pathways .

Cardiovascular Health

DEA NONOate has been studied for its potential cardiovascular benefits due to its ability to induce vasodilation. By promoting blood flow and reducing vascular resistance, it may play a role in managing conditions such as hypertension and heart disease.

Neuropharmacology

In neuropharmacological studies, DEA NONOate has shown promise in modulating synaptic transmission. It is utilized in research to understand the role of NO in neuronal signaling and plasticity. For instance, it has been implicated in long-term potentiation (LTP) mechanisms within the cerebellum .

Antitumor Activity

Emerging research suggests that DEA NONOate may possess antitumor properties. Its ability to induce apoptosis in cancer cells has been explored, highlighting its potential as an adjunct therapy in cancer treatment.

Case Studies and Research Findings

- Inhibition of Prolactin Secretion :

- Neuronal Effects :

-

Vasodilatory Effects :

- Clinical studies have shown that administration of DEA NONOate leads to significant vasodilation in animal models, indicating its potential therapeutic use in treating vascular disorders.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Diethylamine NONOate sodium salt | Contains a nitroso group | Known for potent nitric oxide release |

| Hydrazine | Simple hydrazine structure | Primarily used as a rocket propellant |

| 3-Methyl-3-nitrobutanamide | Contains nitro and amide groups | Exhibits different reactivity patterns |

| 1-Hydroxypyrazole | Pyrazole ring with hydroxyl group | Displays distinct biological activities |

Propiedades

IUPAC Name |

sodium;N-(diethylamino)-N-oxidonitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O2.Na/c1-3-6(4-2)7(9)5-8;/h3-4H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGVGHGHHNGGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)N(N=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160691 | |

| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138475-09-9 | |

| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138475099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.